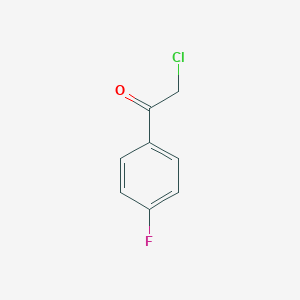

2-Chloro-4'-fluoroacetophenone

Descripción general

Descripción

2-Chloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 4’ positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-fluoroacetophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C). After the addition of chloracetyl chloride, the mixture is allowed to react for about an hour. The reaction mixture is then treated with concentrated hydrochloric acid to complete the reaction and isolate the product .

Industrial Production Methods: In industrial settings, the preparation method is optimized to reduce energy consumption and minimize waste production. One such method involves the use of ionic liquids as solvents, which can enhance the reaction efficiency and reduce the environmental impact. The reaction is carried out at ambient temperature, and the product is isolated by distillation .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Condensation Reactions: It can react with compounds like N-methyl-4-(methylthio)benzamidine to form imidazole derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Condensation Reactions: Often involve the use of organic solvents like ethanol and catalysts to facilitate the reaction.

Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Imidazole Derivatives: Formed through condensation reactions.

Aplicaciones Científicas De Investigación

Synthesis Pathways

2-Chloro-4'-fluoroacetophenone can be synthesized through various methods, including halogenation of acetophenone derivatives. The compound's reactivity with nucleophiles and electrophiles allows for the formation of diverse chemical entities, which may possess biological activity.

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are studied for their potential therapeutic applications, particularly in the development of antihyperlipidemic agents.

S-(Phenacyl)glutathione Derivatives

One notable application involves the synthesis of S-(phenacyl)glutathiones, which are analogs of glutathione known for their antioxidant properties. Research published in the Chemical & Pharmaceutical Bulletin demonstrated that these derivatives exhibit inhibitory activity against enzymes involved in cholesterol biosynthesis, indicating their potential use in treating hyperlipidemia.

Interaction studies have shown that this compound can form stable complexes with various nucleophiles, leading to compounds with potential biological activity. For instance, derivatives synthesized from this compound have been evaluated for their effects on enzyme inhibition and cellular processes .

Toxicity and Safety Considerations

The compound exhibits several hazardous properties, including acute toxicity if swallowed and severe skin burns upon contact. Safety data indicate that it is corrosive and poses environmental hazards . Proper handling protocols must be followed to mitigate risks associated with exposure.

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |

| 4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |

| 2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |

| 4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |

Case Study 1: Antihyperlipidemic Agents

A study conducted by Wei Wang et al., published in Chemical & Pharmaceutical Bulletin, explored the synthesis of S-(phenacyl)glutathione derivatives from this compound. The research highlighted the compounds' ability to inhibit HMG-CoA reductase and cholesterol acyltransferase, suggesting their potential as therapeutic agents for managing cholesterol levels.

Case Study 2: Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various nucleophiles, leading to the formation of biologically active compounds. These studies are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparación Con Compuestos Similares

2-Chloro-4’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:

2-Chloroacetophenone: Lacks the fluorine atom, making it less reactive towards certain nucleophiles.

4-Fluoroacetophenone: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.

2-Bromo-4’-fluoroacetophenone: Contains a bromine atom instead of chlorine, which can influence its reactivity and the conditions required for its reactions

Each of these compounds has unique properties and reactivity profiles, making 2-Chloro-4’-fluoroacetophenone distinct in its applications and versatility.

Actividad Biológica

2-Chloro-4'-fluoroacetophenone (C₈H₆ClFO) is a halogenated aromatic compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its synthesis, potential therapeutic applications, and toxicological profile.

Chemical Structure and Properties

This compound features a chlorinated and fluorinated acetophenone structure, characterized by:

- Chlorine at the 2-position

- Fluorine at the 4'-position relative to the acetophenone moiety

This unique arrangement contributes to its reactivity and potential biological activity. The compound appears as a yellowish liquid or crystalline solid, depending on purity and environmental conditions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts acylation , where chloroacetyl chloride is reacted with fluorobenzene in the presence of ionic liquids to enhance yield and selectivity .

The reaction typically occurs at temperatures between 0°C and 30°C, achieving high conversion rates of over 95% .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes involved in cholesterol biosynthesis. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that S-(phenacyl)glutathione derivatives synthesized from this compound inhibited HMG-CoA reductase and cholesterol acyltransferase, suggesting potential applications as antihyperlipidemic agents.

Biotransformation Studies

Biotransformation studies have shown that this compound can be converted into enantiomerically pure alcohols using microbial cultures. For instance, in a study involving Rhodotorula rubra, the compound was biotransformed into (R)-2-chloro-1-(4'-fluorophenyl)-ethan-1-ol with over 99% enantiomeric excess after six days . This highlights its potential for use in asymmetric synthesis.

Toxicological Profile

This compound presents several hazards typical of haloaromatic compounds. The following safety classifications apply:

- Acute toxicity : Toxic if swallowed; fatal if inhaled.

- Skin and eye damage : Causes severe burns and eye damage.

- Environmental hazard : Very toxic to aquatic life with long-lasting effects .

The handling of this compound requires strict adherence to safety protocols, including the use of protective equipment.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |

| 4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |

| 2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |

| 4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |

Each compound exhibits distinct reactivity profiles based on their halogen substituents' positions and types, influencing their biological activity and potential applications.

Propiedades

IUPAC Name |

2-chloro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWJOQRSMOFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196560 | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-04-2 | |

| Record name | 2-Chloro-4′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-chloro-4'-fluoroacetophenone of interest to researchers?

A: this compound is primarily interesting as a building block for synthesizing more complex molecules. For example, it can be used to produce N3-substituted 2'-deoxy-2'-fluorouridines, which have been studied for potential hypnotic and antiviral activity []. Additionally, it serves as a starting material in the synthesis of diphenyl imidazole compounds containing a fluorine atom, which are explored for their applications in surface treatments, such as in printed wiring boards [].

Q2: Can this compound be used in biocatalysis?

A: While not directly used as a biocatalyst, this compound serves as a substrate in biocatalytic reactions. Research has shown that the enzyme Candida glabrata ketoreductase 1 (CgKR1) can catalyze the asymmetric reduction of this compound []. This is particularly interesting because the reaction follows the anti-Prelog's rule, which is unusual for natural ketoreductases. This biocatalytic process, coupled with glucose dehydrogenase (GDH) for NADPH regeneration, enables the production of valuable enantiopure halohydrins, important building blocks for pharmaceuticals [].

Q3: What are the advantages of using biocatalysis with this compound?

A3: Employing biocatalysis with substrates like this compound offers several advantages:

- High stereoselectivity: Engineered variants of CgKR1 have demonstrated >99% stereoselectivity toward α-halo ketones, including this compound []. This is crucial for synthesizing enantiopure compounds, especially for pharmaceutical applications where specific stereoisomers are often required for desired biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.